N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
N-(3-Chloro-4-methoxyphenyl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a spiro[4.5]deca-1,3-diene core substituted with ethyl, 4-fluorophenyl, and sulfanyl-acetamide groups. The 3-chloro-4-methoxyphenyl moiety attached to the acetamide group introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O2S/c1-3-30-12-10-24(11-13-30)28-22(16-4-6-17(26)7-5-16)23(29-24)33-15-21(31)27-18-8-9-20(32-2)19(25)14-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMVGUCGOCFTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the preparation of the 3-chloro-4-methoxyphenyl derivative, followed by the introduction of the 8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl group. The final step involves the formation of the sulfanylacetamide linkage under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using reagents such as halogens or nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the sulfanylacetamide linkage and the formation of corresponding acids and amines.
Scientific Research Applications
Therapeutic Applications
-
Antimicrobial Activity :
- Compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide have shown promising results against various bacterial and fungal strains. The triazolo-pyrazine moiety is known to interfere with cellular processes in microorganisms, making this compound a potential antimicrobial agent .
-
Anticancer Properties :
- Research indicates that compounds within this chemical class may exhibit selective antitumor effects by targeting specific enzymes or pathways involved in cancer progression. For instance, the inhibition of thioredoxin reductase (TrxR), an important target in cancer therapy, has been associated with compounds featuring similar structural elements .
-
Anti-inflammatory Effects :
- Some derivatives have been evaluated for their anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. The mechanism often involves the modulation of pro-inflammatory cytokines and enzymes .
Synthesis and Characterization
The synthesis of this compound involves multiple synthetic steps requiring precise control over reaction conditions to achieve high yields and purity. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HR-MS) are employed to confirm the structure and purity of the synthesized compound .
Biological Evaluation
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For example, compounds with similar structures have been shown to inhibit the growth of Mia PaCa-2 and PANC-1 pancreatic cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential.
Comparison with Similar Compounds
Table 1: Substituent-Driven Comparison
Key Observations :
Analytical Methodologies for Comparison
NMR and Mass Spectrometry Profiling
As demonstrated in , NMR chemical shift comparisons (e.g., δ 7.2–7.8 ppm for aromatic protons) can pinpoint substituent-induced electronic effects. For instance, the 4-fluorophenyl group in the target compound would deshield adjacent protons compared to non-halogenated analogues, altering spin-spin coupling patterns . Molecular networking via LC-MS/MS () further clusters compounds with shared fragmentation pathways (e.g., cleavage at the sulfanyl bridge), enabling rapid dereplication .
Computational Similarity Metrics
The Tanimoto and Dice indices () quantify structural overlap. For example:
- The target compound vs. 8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene: High similarity (Tanimoto >0.85) due to conserved spirocyclic cores.
- Vs. non-spiro acetamides: Low similarity (Tanimoto <0.3), underscoring the importance of the triazaspiro system .
Functional Implications of Structural Differences
- Bioactivity : The 4-fluorophenyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinases), while the 3-chloro-4-methoxyphenyl acetamide could modulate solubility and off-target interactions .
- Synthetic Complexity: The spirocyclic core requires multistep synthesis (e.g., cyclocondensation), contrasting with simpler azo or phenolic derivatives .
Biological Activity
N-(3-Chloro-4-methoxyphenyl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and enzyme inhibition activities.
- Molecular Formula : CHClNOS
- Molecular Weight : 471.0 g/mol
- CAS Number : 1189891-82-4
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Several studies have reported the anticancer properties of compounds similar to this compound. For instance:
- Mechanism of Action : The compound has been shown to inhibit key metabolic enzymes involved in cancer progression. Its structure suggests it may interact with DNA or RNA synthesis pathways, potentially leading to apoptosis in cancer cells.
-
Case Studies :
- In vitro studies demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, a related triazole compound exhibited significant activity against these cell lines .
- A structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring enhance anticancer efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Inhibition Studies : The compound has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways crucial for bacterial survival .
- Research Findings :
Enzyme Inhibition
The biological activity of the compound extends to enzyme inhibition:
- Target Enzymes : It has been identified as a potential inhibitor of thioredoxin reductase (TrxR), an enzyme associated with cancer cell proliferation and resistance to therapy .
- Research Insights :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide, and how can purity be optimized?
- Methodological Answer : A two-step approach is typical: (1) Condensation of the thiazole or triazole precursor with chloroacetyl chloride in dioxane using triethylamine as a base, followed by (2) cyclization or sulfanyl group introduction under controlled conditions (e.g., POCl₃). Purity optimization involves recrystallization from ethanol-DMF mixtures and column chromatography. Structural confirmation requires IR (C=O, C-S stretches), ¹H/¹³C NMR (aromatic proton splitting patterns, methyl/methoxy group signals), and mass spectrometry for molecular ion validation .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SHELX programs for refinement ) to resolve the spirocyclic and sulfanyl moieties. Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Polar solvents like DMSO-d₆ are recommended for NMR due to the compound’s low solubility in non-polar media .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cell viability assays (MTT or resazurin) in cancer cell lines can evaluate antiproliferative effects. Dose-response curves (IC₅₀ calculations) and controls (e.g., staurosporine as a reference inhibitor) are critical for reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodological Answer : (1) Substitute functional groups (e.g., methoxy → ethoxy, chloro → bromo) via parallel synthesis. (2) Evaluate changes in bioactivity using standardized assays (e.g., IC₅₀ shifts in kinase inhibition). (3) Correlate electronic effects (Hammett σ constants) with activity trends. Machine learning models (e.g., random forest regression) can predict optimal substitutions from virtual libraries .
Q. What experimental designs mitigate confounding variables in pharmacological testing?
- Methodological Answer : Implement split-plot designs (e.g., rootstock-trellis systems adapted from agricultural studies ) to isolate variables like dosage, exposure time, and cell type. Randomization blocks and repeated measures ANOVA reduce batch effects. Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) validate target engagement .
Q. How can computational methods enhance the understanding of this compound’s environmental fate?
- Methodological Answer : Use QSAR models to predict biodegradation pathways and persistence. Experimental validation includes OECD 307 soil studies to measure half-life under aerobic/anaerobic conditions. High-resolution mass spectrometry (HRMS) identifies transformation products in simulated environmental matrices .
Q. What strategies resolve contradictions between in silico predictions and experimental data?
- Methodological Answer : (1) Re-optimize force field parameters in molecular dynamics simulations to better match crystallographic data. (2) Validate docking poses with mutagenesis studies (e.g., alanine scanning). (3) Cross-check machine learning predictions (e.g., binding affinity) with isothermal titration calorimetry (ITC) for thermodynamic consistency .
Methodological Notes
- Synthesis : Triethylamine in dioxane minimizes side reactions during chloroacetyl chloride coupling .
- Characterization : SHELXL refinement is critical for resolving spirocyclic conformation ambiguities .
- Biological Testing : Split-plot designs improve statistical power in multi-variable pharmacological studies .
- Computational Integration : Machine learning models must be trained on diverse datasets to avoid overfitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
